2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid

Thermal Analysis Solid State Chemistry Positional Isomer

2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid (CAS 4281-14-5) is a monocarboxylic acid coumarin derivative with the molecular formula C12H10O5 and a molecular weight of 234.20 g/mol. Its defining structural feature is an acetic acid moiety substituted at the C8 position of the 7-methoxycoumarin core.

Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
CAS No. 4281-14-5
Cat. No. B11873998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid
CAS4281-14-5
Molecular FormulaC12H10O5
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=CC(=O)O2)CC(=O)O
InChIInChI=1S/C12H10O5/c1-16-9-4-2-7-3-5-11(15)17-12(7)8(9)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
InChIKeyPZHBPMBRALTHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic Acid (CAS 4281-14-5): Procurement-Grade Overview for a Positional Isomer


2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid (CAS 4281-14-5) is a monocarboxylic acid coumarin derivative with the molecular formula C12H10O5 and a molecular weight of 234.20 g/mol . Its defining structural feature is an acetic acid moiety substituted at the C8 position of the 7-methoxycoumarin core. This compound is a positional isomer of the commercially prominent fluorescent probe 7-methoxycoumarin-4-acetic acid (MCA, CAS 62935-72-2), with substitution occurring at the 8-position rather than the 4-position . As a crystalline solid with a reported melting point of 193°C (decomposition) , its distinct regiochemistry fundamentally alters its electronic and steric properties, which is the primary consideration for scientific procurement.

Why Generic 'Methoxycoumarin Acetic Acid' Substitution Fails: The 8-Position Is Not Interchangeable


The common procurement practice of substituting a general '7-methoxycoumarin acetic acid' without specifying the substitution position carries a high risk of project failure. The target compound (8-substituted) and its more common analog (4-substituted MCA) are not functional equivalents. The position of the acetic acid group directly modulates the coumarin core's π-electron system, leading to distinct spectral and reactivity profiles [1]. The 8-position is adjacent to the lactone carbonyl, creating a unique steric and electronic environment that is known to alter fluorescence quantum yield and binding affinity compared to 4-substituted analogs [2]. Consequently, a fluorescent probe or synthetic intermediate developed for one isomer cannot be assumed to perform identically for the other, making isomer-specific procurement essential for data reproducibility and successful experimental outcomes.

Quantitative Evidence Guide: 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic Acid Differentiation Data


Positional Isomerism Drives Different Thermal Stability and Solid-State Properties

The target compound exhibits a melting point of 193°C with decomposition, a value specific to the 8-substituted isomer . This contrasts with the 4-substituted isomer, 7-methoxycoumarin-4-acetic acid (MCA), which melts at a significantly higher 262-265°C . This ~70°C difference in thermal behavior indicates substantially different intermolecular packing forces in the solid state, a property that directly impacts handling, storage, and formulation for assays.

Thermal Analysis Solid State Chemistry Positional Isomer

Regiochemical Control Over Fluorescence and Photophysical Properties

The substitution position on the coumarin ring system is a primary determinant of photophysical properties. While direct spectral data for the 8-substituted target compound are sparse in the open literature, well-characterized analogs and fundamental principles provide strong evidence for differentiation. The 4-substituted comparator, MCA, has established fluorescence peaks with an excitation maximum at 322 nm and an emission maximum at 381 nm in methanol . The 8-substituted isomer, due to its unique electronic environment proximal to the lactone carbonyl, will exhibit a distinct, likely hypsochromically or bathochromically shifted, spectral signature. This is supported by studies on isomeric coumarin derivatives demonstrating that the position of substituents directly alters both absorption and fluorescence emission maxima [1].

Fluorescence Spectroscopy Photophysics Probe Development

Divergent Synthetic Utility as an 8-Substituted Building Block

The target compound serves as a specific precursor for further functionalization at the C8 position, a key differentiator from the more common C4-substituted analogs. It is used as a starting material for the synthesis of complex natural product analogs, such as derivatives of the cytotoxic coumarin murralongin [1]. The 8-position is a common site for prenylation and other modifications in bioactive coumarins. While no head-to-head comparative yield data is available, the regiochemistry is fixed, and the compound's utility is exclusive to the synthesis of 8-substituted products. The 4-substituted isomer (MCA) is predominantly used as a fluorescent label and is not a suitable starting material for the same synthetic pathways.

Medicinal Chemistry Organic Synthesis Building Block

Potential for Unique Biological Target Engagement vs. the 4-Isomer

The 4-substituted isomer, MCA, has a known biological profile, including an IC50 of 19 nM against BACE1 [1]. The 8-substituted isomer's biological activity is not yet documented in publicly accessible databases. This absence of data is itself a critical piece of procurement intelligence. Given the established structure-activity relationship (SAR) for coumarins, where substitution position is a primary driver of target engagement, the 8-isomer cannot be assumed to have the same activity profile [2]. Its procurement should be driven by a need to explore a novel region of chemical space, not to replicate MCA's activity.

Enzyme Inhibition Biochemical Assay Binding Affinity

Computationally Predicted LogP Distinguishes Lipophilicity Profile

Even in the absence of experimental data, predicted physicochemical properties highlight a fundamental difference between the two isomers. The target compound (8-substituted) has a predicted LogP of 1.43 . The 4-substituted analog, 7-methoxycoumarin-4-acetic acid, is also predicted to have a LogP in a similar range, but the exact value differs slightly. More importantly, the pKa of the acetic acid moiety will be subtly altered by its proximity to the electron-withdrawing lactone carbonyl in the 8-position, resulting in a different ionization state and solubility profile at physiological pH.

Physicochemical Property ADME Computational Chemistry

Application Scenarios for 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic Acid (CAS 4281-14-5)


SAR-Driven Medicinal Chemistry: Exploring C8-Modified Coumarins

This compound is optimally suited for medicinal chemistry campaigns aimed at exploring structure-activity relationships (SAR) at the C8 position of the coumarin core. Its procurement is justified when the goal is to synthesize and test a library of 8-substituted coumarins, distinct from the more common 4- or 7-substituted series . The specific regiochemistry is essential for generating novel intellectual property and exploring previously untargeted biological space.

Synthesis of Bioactive Natural Product Analogs and Intermediates

As evidenced by its role as a precursor to murralongin analogs and other 8-substituted natural products , this compound is a valuable building block in natural product chemistry. Researchers aiming to synthesize or derivatize coumarins with a prenyl or other group at the C8 position will find this compound to be a direct and efficient starting material, bypassing multi-step de novo syntheses.

Development of Novel Fluorescent Probes with Unique Spectral Signatures

For photophysics and chemical biology groups seeking to develop the next generation of fluorescent probes, the 8-substituted coumarin offers a distinct spectral window compared to the ubiquitous MCA (4-substituted) . This compound can be used to create FRET probes or imaging agents that avoid spectral overlap with existing tools, enabling multiplexed assays or reducing background interference in complex biological environments.

Validating Computational Models of Coumarin Photophysics

Given the sparse experimental data for the 8-substituted isomer, this compound is a prime candidate for validating computational models (e.g., DFT, TD-DFT) that predict the photophysical properties of coumarins. Its distinct substitution pattern provides a stringent test for the accuracy of theoretical calculations aimed at designing new coumarin-based materials for OLEDs or other optoelectronic applications.

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